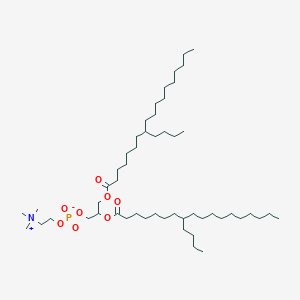
Dspc-8B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with the molecular formula C52H104NO8P
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting with the preparation of the core glycerol backbone. The hydroxyl groups of glycerol are esterified with 8-butyloctadecanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The ester and phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
- 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Bis(stearoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
What sets 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate apart is its specific fatty acid chain length and branching, which confer unique physical and chemical properties. These properties make it particularly suitable for specialized applications in research and industry.
特性
CAS番号 |
114928-03-9 |
|---|---|
分子式 |
C52H104NO8P |
分子量 |
902.4 g/mol |
IUPAC名 |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
InChIキー |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
正規SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
同義語 |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















